molecular formula C20H23NO3 B2388305 Methyl 2-[5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalen-1-yl]acetate CAS No. 2418649-02-0

Methyl 2-[5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalen-1-yl]acetate

Cat. No.: B2388305
CAS No.: 2418649-02-0
M. Wt: 325.408
InChI Key: HXRDUCJLRDMYSZ-UHFFFAOYSA-N
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Description

Methyl 2-[5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalen-1-yl]acetate is a complex organic compound with a unique structure that includes a naphthalene ring, an aziridine ring, and a cyclopropylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalen-1-yl]acetate typically involves multiple steps. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the aziridine ring and the cyclopropylmethyl group. The final step involves the esterification of the compound to form the methyl acetate derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. Additionally, the scalability of the process must be considered to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalen-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the aziridine ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the naphthalene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may introduce various functional groups onto the naphthalene ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its mechanism of action.

    Medicine: Potential therapeutic applications include its use as an anticancer or antimicrobial agent. Further research is needed to explore its efficacy and safety in medical applications.

    Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalen-1-yl]acetate involves its interaction with specific molecular targets. The aziridine ring is known for its reactivity, which may allow the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The naphthalene ring may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalen-1-yl]acetate: shares structural similarities with other aziridine-containing compounds and naphthalene derivatives.

    Aziridine derivatives: These compounds are known for their reactivity and potential biological activity. Examples include aziridine-2-carboxylates and aziridine-2-phosphonates.

    Naphthalene derivatives: Compounds such as naphthalene-1,2-diol and naphthalene-2-sulfonic acid have diverse applications in chemistry and industry.

Uniqueness

The uniqueness of this compound lies in its combination of structural features. The presence of both an aziridine ring and a naphthalene ring in the same molecule provides a unique platform for studying its chemical reactivity and biological activity. This combination of features is not commonly found in other compounds, making it a valuable subject for research and development.

Properties

IUPAC Name

methyl 2-[5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalen-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-23-20(22)10-15-4-2-6-18-17(15)5-3-7-19(18)24-13-16-12-21(16)11-14-8-9-14/h2-7,14,16H,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRDUCJLRDMYSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C2C=CC=C(C2=CC=C1)OCC3CN3CC4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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